But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Description
The compound “But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one” is a hybrid molecule comprising two distinct moieties:
But-2-enedioic acid: A dicarboxylic acid with the formula HOOC-CH=CH-COOH. (2E)-but-2-enedioic acid (fumaric acid): A trans-isomer with a higher melting point (287°C) and greater thermodynamic stability, attributed to efficient intermolecular hydrogen bonding .
10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one: A tricyclic amide derivative featuring a fused diazatricyclic core.
This hybrid structure combines the acidic reactivity of but-2-enedioic acid with the structural complexity of a tricyclic amine, suggesting applications in drug design or materials science.
Properties
IUPAC Name |
but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of But-2-enedioic Acid
But-2-enedioic acid can be prepared through several methods:
Maleic Anhydride Hydrolysis : Maleic anhydride can be hydrolyzed to form maleic acid (But-2-enedioic acid). This reaction involves the addition of water to maleic anhydride, typically under acidic conditions to facilitate the hydrolysis.
Isomerization of Fumaric Acid : Fumaric acid can be converted into maleic acid through isomerization. This process can be catalyzed by various substances, including certain metal ions or enzymes.
Challenges and Considerations
- Synthetic Complexity : The synthesis of 10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one is likely to be challenging due to its complex structure, requiring careful control of reaction conditions and stereoselectivity.
- Availability of Precursors : The availability and cost of precursors can significantly impact the feasibility of synthesizing these compounds on a large scale.
Data Table: Comparison of the Compounds
Chemical Reactions Analysis
Types of Reactions
Sumanirole maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the nitrogen and oxygen atoms within the imidazoquinoline structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various metal catalysts, such as palladium on carbon, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Sumanirole maleate is widely used in scientific research due to its high selectivity for dopamine D2 receptors. Its applications include:
Neuroscience Research: It is used to study the role of dopamine D2 receptors in various neurological conditions, including Parkinson’s disease and schizophrenia
Pharmacological Studies: Researchers use sumanirole maleate to investigate the pharmacodynamics and pharmacokinetics of dopamine receptor agonists.
Behavioral Studies: The compound is employed in animal models to study the effects of dopamine agonists on behavior and motor function.
Mechanism of Action
Sumanirole maleate exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2-linked pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Isomerism and Stability: Maleic acid (cis) is less stable than fumaric acid (trans) due to reduced hydrogen-bonding capacity, as evidenced by a 22.7 kJ/mol difference in heat of combustion .
Bioactivity and Drug Design: The methylamino group in the tricyclic component may enhance interactions with biological targets (e.g., enzymes or receptors) compared to unsubstituted analogs .
Synthetic Considerations: Maleic acid can be isomerized to fumaric acid using HCl as a catalyst, highlighting its dynamic behavior in solution . The synthesis of tricyclic amines often requires advanced techniques like molecular docking (e.g., SHELX programs for crystallographic refinement), as noted in recent drug design studies .
Biological Activity
Overview
But-2-enedioic acid; 10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, commonly known as Sumanirole maleate, is a compound with significant biological activity primarily as a selective dopamine D2 receptor agonist. It has been researched for its potential applications in treating neurological disorders such as Parkinson's disease and restless leg syndrome.
- IUPAC Name : But-2-enedioic acid; 10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
- Molecular Formula : C15H17N3O5
- CAS Number : 179386-44-8
- PubChem ID : 9818478
Sumanirole maleate functions by selectively binding to and activating dopamine D2 receptors in the brain. This action leads to an increase in dopaminergic signaling, which is crucial for regulating mood and motor functions. The high selectivity for D2 receptors over other subtypes (D1, D3, D4, and D5) enhances its therapeutic potential while minimizing side effects associated with non-selective dopamine receptor activation .
Biological Activity
The biological activity of Sumanirole maleate has been extensively studied:
- Dopamine Receptor Agonism :
- Neuroprotective Effects :
- Potential Side Effects :
Case Studies
Several studies have highlighted the efficacy of Sumanirole maleate:
-
Study on Motor Function Improvement :
A study conducted on animal models demonstrated that administration of Sumanirole led to significant improvements in motor function scores compared to control groups receiving placebo treatments. The results indicated a direct correlation between dosage and improvement in motor skills . -
Neuroprotective Mechanisms :
Another research effort focused on the neuroprotective properties of Sumanirole against neurotoxic agents in vitro. The findings suggested that the compound could mitigate cell death induced by neurotoxins through its antioxidant properties and modulation of apoptotic pathways .
Summary Table of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Dopamine Receptor Agonism | Selectively activates D2 receptors | Improves motor function in Parkinson's models |
| Neuroprotective Effects | Reduces oxidative stress and apoptosis | Protects neuronal cells from neurotoxicity |
| Side Effects | Potential for dyskinesia and other movement disorders | Requires careful dosage management |
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Perform single-crystal X-ray diffraction to determine absolute configuration and torsion angles. Compare with DFT-optimized structures to identify strain in the tricyclic system (e.g., angle deviations >5° indicate computational model limitations). Use Mercury software to analyze packing interactions (e.g., π-stacking, H-bonds) influencing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
